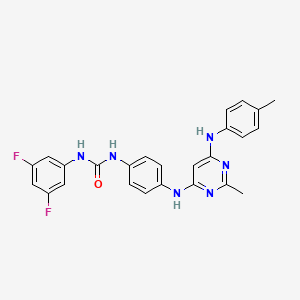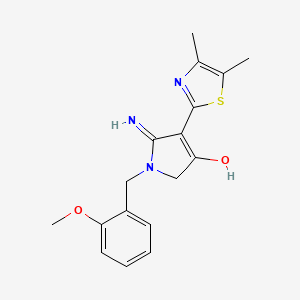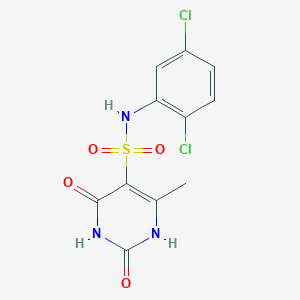![molecular formula C13H16N6OS B11304512 1,3-dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11304512.png)
1,3-dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
- Thiazoles, to which this compound belongs, are part of the azole heterocycles family, along with imidazoles and oxazoles.
- The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom.
- Thiazole is naturally found in Vitamin B1 (thiamine) and serves as a parent material for various chemical compounds.
1,3-Dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one: is a heterocyclic organic compound.
Métodos De Preparación
- The synthetic routes for this compound involve the condensation of appropriate precursors.
- Industrial production methods may vary, but they typically include cyclization reactions and functional group modifications.
Análisis De Reacciones Químicas
Oxidation: Thiazoles can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position are common.
Reagents: Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and Lewis acids.
Major Products: The specific products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Antimicrobial Activity: Thiazoles have been explored as antimicrobial agents, including compounds like sulfathiazole.
Antiviral Activity: Some thiazoles exhibit antiviral properties (e.g., Ritonavir).
Antitumor and Cytotoxic Activity: Compounds derived from thiazoles have shown potential against cancer cells.
Biological Research: Thiazoles are used in studies related to cell signaling and enzyme inhibition.
Mecanismo De Acción
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular targets, modulate enzymatic activity, or affect metabolic pathways.
Comparación Con Compuestos Similares
Uniqueness: Highlight the distinctive features of this compound compared to other thiazoles.
Similar Compounds: Mention related compounds, such as sulfathiazole, abafungin, and ritonavir.
Propiedades
Fórmula molecular |
C13H16N6OS |
|---|---|
Peso molecular |
304.37 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C13H16N6OS/c1-8-15-16-12(21)19(8)14-7-9-4-5-10-11(6-9)18(3)13(20)17(10)2/h4-6,14H,7H2,1-3H3,(H,16,21) |
Clave InChI |
ZOUJPVYVUJPLRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=S)N1NCC2=CC3=C(C=C2)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11304431.png)


![4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11304470.png)
![1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11304476.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11304479.png)
![N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11304482.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-7-phenyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11304493.png)
![N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11304498.png)

![2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11304509.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304513.png)
![4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11304519.png)
